molecular formula C15H16ClN3 B2392119 N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide CAS No. 338408-40-5

N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide

Cat. No.: B2392119
CAS No.: 338408-40-5
M. Wt: 273.76
InChI Key: BOKIQBSQHBOZAX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N’-propyl-3-pyridinecarboximidamide is an organic compound that belongs to the class of carboximidamides This compound is characterized by the presence of a pyridine ring substituted with a carboximidamide group, a propyl chain, and a 4-chlorophenyl group

Mechanism of Action

Target of Action

N-(4-chlorophenyl)-N’-propyl-3-pyridinecarboximidamide is an aromatic compound They often bind with high affinity to multiple receptors, which can be useful in developing new therapeutic derivatives .

Mode of Action

It’s known that aromatic compounds can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with various biological targets and induce changes in cellular processes.

Biochemical Pathways

Aromatic compounds are known to influence a variety of biochemical pathways due to their ability to interact with multiple biological targets . The downstream effects of these interactions can vary widely depending on the specific targets and pathways involved.

Pharmacokinetics

Aromatic compounds are generally known for their low solubility and tendency to partition preferentially into the lipophilic phase, which can impact their bioavailability .

Result of Action

The interaction of aromatic compounds with biological targets can lead to a variety of effects, depending on the specific targets and pathways involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-chlorophenyl)-N’-propyl-3-pyridinecarboximidamide. For instance, the presence of other chemicals in the environment can impact the compound’s stability and activity . Additionally, the compound’s action can be influenced by factors such as temperature, pH, and the presence of certain ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-propyl-3-pyridinecarboximidamide typically involves the reaction of 4-chlorobenzonitrile with propylamine and 3-pyridinecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-N’-propyl-3-pyridinecarboximidamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve high yields and purity of the final product. The purification of the compound is typically done through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-propyl-3-pyridinecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-N’-propyl-3-pyridinecarboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-methyl-3-pyridinecarboximidamide
  • N-(4-chlorophenyl)-N’-ethyl-3-pyridinecarboximidamide
  • N-(4-chlorophenyl)-N’-butyl-3-pyridinecarboximidamide

Uniqueness

N-(4-chlorophenyl)-N’-propyl-3-pyridinecarboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of N-(4-chlorophenyl)-N’-propyl-3-pyridinecarboximidamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-chlorophenyl)-N'-propylpyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3/c1-2-9-18-15(12-4-3-10-17-11-12)19-14-7-5-13(16)6-8-14/h3-8,10-11H,2,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKIQBSQHBOZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(C1=CN=CC=C1)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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